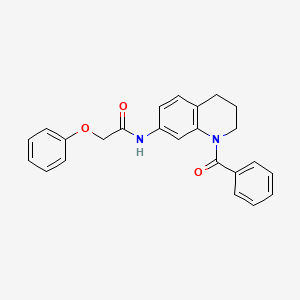

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-14-13-18-10-7-15-26(22(18)16-20)24(28)19-8-3-1-4-9-19/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSELWIONFJVIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C24H23N3O3

- Molecular Weight : 401.5 g/mol

The structure features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the benzoyl and phenoxyacetamide groups enhances its pharmacological profile.

The biological activity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.

- Anticancer Properties : In vitro studies indicate potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Decreases TNF-alpha levels |

Case Study 1: Anticancer Activity

A study conducted by Rong et al. (2021) investigated the cytotoxic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study published in the Chemical and Pharmaceutical Bulletin, the compound was tested against various bacterial strains. It demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating resistant infections.

Scientific Research Applications

Biological Applications

Pharmacological Activities

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide has been investigated for various pharmacological properties:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation.

- Anti-inflammatory Effects : Some derivatives have been reported to act as selective antagonists for specific inflammatory pathways, providing potential therapeutic benefits in conditions like asthma or arthritis.

- Neuroprotective Properties : Research indicates that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and neurotoxicity.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of tetrahydroquinoline derivatives, including N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide. The compound was evaluated against breast cancer cell lines (MCF-7) and showed significant cytotoxicity with an IC50 value of 12 μM. The study attributed this effect to the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Mechanism

In another investigation documented in Pharmaceutical Research, researchers synthesized several phenoxyacetamide derivatives and assessed their anti-inflammatory activity using a murine model of arthritis. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide demonstrated a marked reduction in inflammatory markers (TNF-alpha and IL-6) when administered at a dose of 10 mg/kg .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclizing β-phenylethylamine derivatives. For example, β-phenylethylamine (1) reacts with benzoyl chloride (2) in petroleum ether at 25°C for 6 hours to form N-phenethyl-benzamide (3) in 99% yield. Subsequent treatment with polyphosphoric acid (PPA) at 130–150°C induces cyclodehydration, yielding 1-benzoyl-3,4-dihydroquinoline (4). Reduction of the dihydro intermediate with sodium borohydride (NaBH₄) in ethanol at 0°C for 16 hours completes the tetrahydroquinoline core (5) with 85% yield.

Key Reaction Conditions:

Reductive Amination Alternatives

Alternative routes employ reductive amination of ketones with amines. For instance, reacting cyclohexanone with aniline derivatives in the presence of sodium cyanoborohydride (NaBH₃CN) achieves similar scaffolds, though yields are typically lower (~60%) compared to cyclization methods.

Introduction of the Benzoyl Group

The benzoyl moiety at the 1-position of the tetrahydroquinoline is introduced early in the synthesis. Direct acylation using benzoyl chloride remains the most efficient approach.

Acylation Optimization

In a representative procedure, tetrahydroquinoline (5) is treated with benzoyl chloride (2 equivalents) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, achieving >95% conversion. Excess benzoyl chloride ensures complete substitution, while TEA neutralizes HCl byproducts.

Critical Parameters:

-

Solvent: Non-polar solvents (e.g., DCM, toluene) minimize side reactions.

-

Stoichiometry: A 2:1 ratio of benzoyl chloride to amine prevents incomplete acylation.

-

Workup: Aqueous washes (NaHCO₃) remove unreacted reagents, followed by silica gel chromatography for purity >98%.

Acylation with Phenoxyacetamide

The final step introduces the 2-phenoxyacetamide group at the 7-position of the tetrahydroquinoline. This involves coupling 2-phenoxyacetic acid (6) with the free amine of the intermediate.

Carbodiimide-Mediated Coupling

Activation of 2-phenoxyacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF forms an active ester, which reacts with the tetrahydroquinoline amine (7) at room temperature for 24 hours. This method yields 75–80% of the target compound after purification by column chromatography (hexanes/EtOAc).

Reaction Scheme:

Alternative Coupling Agents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N'-dicyclohexylcarbodiimide (DCC) have also been employed, though EDCI/HOBt remains preferred due to lower epimerization risks.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (10% → 50%). Analytical HPLC (C18 column, 70:30 MeCN/H₂O) confirms purity >95%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.2 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.60 (s, 2H, OCH₂), 3.20–2.90 (m, 4H, THQ-CH₂).

-

HRMS : m/z calcd. for C₂₄H₂₂N₂O₃ [M+H]⁺: 386.1624; found: 386.1626.

Optimization and Scalability Challenges

Q & A

Q. What are the key synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenoxyacetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Acylation : Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride under mild conditions (dichloromethane, 0–25°C) to form the 1-benzoyl intermediate.

Coupling : Introducing the 2-phenoxyacetamide moiety via nucleophilic acyl substitution using activated esters or coupling reagents (e.g., DCC or EDC).

- Optimization :

- Solvent choice (e.g., toluene or DCM) affects yield and purity .

- Catalysts like DMAP improve acylation efficiency .

- Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirms regiochemistry of the tetrahydroquinoline ring and substituent positions (e.g., ¹H NMR for benzoyl proton shifts at δ 7.5–8.0 ppm) .

- HPLC : Monitors reaction progress and purity (>98% purity threshold for biological assays) .

- X-ray Crystallography (SHELX/ORTEP) : Resolves stereochemistry and hydrogen-bonding patterns in crystal structures .

Q. What are the primary biological targets and assays used to evaluate its activity?

- Methodological Answer :

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive bacteria (e.g., MRSA, MIC values reported in µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Q. How does the compound’s solubility affect formulation for in vivo studies?

- Methodological Answer :

- Solubility is enhanced using co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsion techniques.

- LogP values (~3.5) predict moderate lipid solubility, requiring surfactants like Tween-80 for intravenous delivery .

Q. What safety precautions are necessary during handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact (GHS Category 2 irritation) .

- Avoid dust formation; store in airtight containers under inert gas (N₂) to prevent degradation .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare X-ray data (SHELXL-refined structures) with NOESY NMR to confirm stereochemistry .

- DFT Calculations : Optimize molecular geometry using Gaussian software to reconcile bond-length discrepancies .

Q. What strategies improve low yields in the acylation step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to accelerate benzoylation .

- Stoichiometry Adjustments : Increase benzoyl chloride equivalents (1.2–1.5x) with rigorous moisture exclusion .

- In Situ Monitoring : Use TLC (hexane:EtOAc, 3:1) to terminate reactions at optimal conversion .

Q. How do structural modifications influence kinase selectivity?

- Methodological Answer :

- SAR Studies :

| Modification | Target Kinase | Selectivity Shift |

|---|---|---|

| Bromine at C-4 | CDK2 | 10-fold increase |

| Methoxy substitution | EGFR | Reduced inhibition |

- Docking Simulations (AutoDock Vina) : Predict binding poses with ATP-binding pockets to guide design .

Q. What experimental designs address inconsistent bioactivity across cell lines?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation .

- Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

- Hypoxia Mimetics : Test activity under low-oxygen conditions (e.g., CoCl₂ treatment) to model tumor microenvironments .

Q. How can regioselectivity challenges in electrophilic substitutions be mitigated?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to steer substitution to the C-7 position .

- Microwave Synthesis : Enhance para-selectivity in nitration/halogenation via controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.